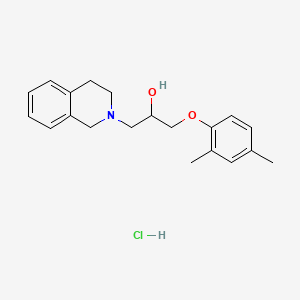
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride is an intriguing compound in the realm of organic chemistry. Known for its complex structure, this compound presents several unique characteristics that make it valuable in scientific research. It contains the isoquinoline and phenoxy groups, which contribute to its distinct chemical properties and diverse applications.
準備方法
Synthetic routes and reaction conditions: : The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride typically involves multi-step processes. A common approach starts with the preparation of 3,4-dihydroisoquinoline, which is then subjected to a nucleophilic substitution reaction with 3-(2,4-dimethylphenoxy)propan-2-ol. This process often requires catalysts and controlled temperature conditions to ensure a successful reaction. Purification is achieved through recrystallization or chromatography.
Industrial production methods: : Industrial-scale production of this compound might involve continuous flow techniques to enhance yield and efficiency. These methods focus on optimizing reaction times, minimizing waste, and ensuring the scalability of the synthesis.
化学反応の分析
Types of reactions it undergoes: : 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride participates in several chemical reactions, including:
Oxidation: : Where the compound's hydroxyl groups may be converted to ketones or aldehydes.
Reduction: : Potential reduction of its isoquinoline ring.
Substitution: : Nucleophilic substitution on its isoquinoline or phenoxy groups.
Common reagents and conditions: : Common reagents include strong oxidizing agents like potassium permanganate for oxidation reactions and hydride donors like lithium aluminum hydride for reduction reactions. These reactions typically occur in polar solvents under controlled temperatures.
Major products formed from these reactions: : The major products vary depending on the type of reaction. For example, oxidation may yield ketone or aldehyde derivatives, while reduction could result in a fully reduced isoquinoline moiety. Substitution reactions can lead to various functionalized derivatives of the original compound.
科学的研究の応用
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride has several significant applications in scientific research:
Chemistry: : Utilized as an intermediate in organic synthesis, helping in the development of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: : Investigated for its therapeutic potential, especially in the context of neurodegenerative diseases and its pharmacological properties.
Industry: : Acts as a precursor in the synthesis of fine chemicals and pharmaceuticals.
作用機序
The compound exerts its effects through specific interactions with molecular targets such as enzymes or receptors. For example, the isoquinoline moiety may interact with neuroreceptors, influencing neurotransmitter pathways. The phenoxy group enhances lipophilicity, facilitating membrane permeability and enhancing its biological activity.
類似化合物との比較
Comparison with other similar compounds: : 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride stands out due to the presence of both isoquinoline and phenoxy groups, which offer a unique combination of reactivity and biological activity. Similar compounds may lack either of these groups, leading to different properties and applications.
List of similar compounds
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-phenoxypropan-2-ol
3-(2,4-Dimethylphenoxy)-N-methylpropan-2-amine
1-(2,4-Dimethylphenoxy)-3-phenylpropan-2-ol
Hope this helps with your understanding of the compound!
特性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2,4-dimethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2.ClH/c1-15-7-8-20(16(2)11-15)23-14-19(22)13-21-10-9-17-5-3-4-6-18(17)12-21;/h3-8,11,19,22H,9-10,12-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTRQSJNROZKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCC3=CC=CC=C3C2)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677312 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
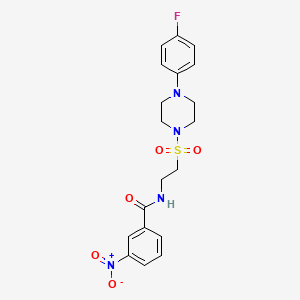
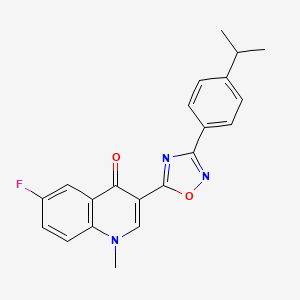
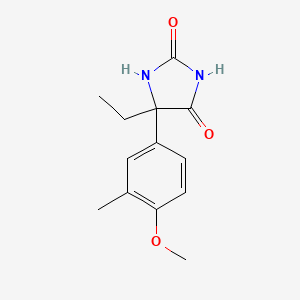

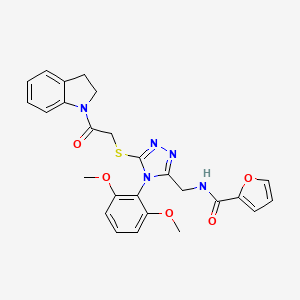
![(Z)-2-Cyano-N-(2-ethoxyphenyl)-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enamide](/img/structure/B2547075.png)
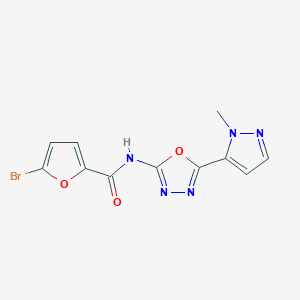
![tert-butyl N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl}carbamate](/img/structure/B2547078.png)
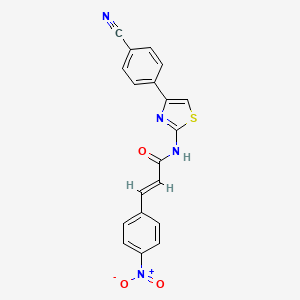
![2-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2547080.png)
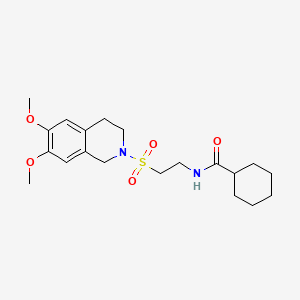
![1-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2547084.png)
![5-[(4-fluorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2547087.png)

